Ethyl 1-(cyclohex-3-ene-1-carbonyl)-4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(cyclohex-3-ene-1-carbonyl)-4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(cyclohex-3-ene-1-carbonyl)-4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylate typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclohex-3-ene-1-carbonyl group: This step may involve a Friedel-Crafts acylation reaction.
Attachment of the 4-methoxyphenylmethyl group: This can be done through a nucleophilic substitution reaction.
Esterification to form the ethyl ester: This final step involves the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or the cyclohexene ring to a cyclohexane ring.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alcohols or cyclohexane derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-(cyclohex-3-ene-1-carbonyl)-4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets in the body. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(cyclohex-3-ene-1-carbonyl)-4-[(4-hydroxyphenyl)methyl]piperidine-4-carboxylate
- Ethyl 1-(cyclohex-3-ene-1-carbonyl)-4-[(4-chlorophenyl)methyl]piperidine-4-carboxylate
- Ethyl 1-(cyclohex-3-ene-1-carbonyl)-4-[(4-nitrophenyl)methyl]piperidine-4-carboxylate
Uniqueness
Ethyl 1-(cyclohex-3-ene-1-carbonyl)-4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacological properties and reactivity. This structural feature may enhance its biological activity or alter its interaction with molecular targets compared to similar compounds.
Properties
IUPAC Name |
ethyl 1-(cyclohex-3-ene-1-carbonyl)-4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-3-28-22(26)23(17-18-9-11-20(27-2)12-10-18)13-15-24(16-14-23)21(25)19-7-5-4-6-8-19/h4-5,9-12,19H,3,6-8,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAMNSOIUKFTPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2CCC=CC2)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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